WZ8040

Description

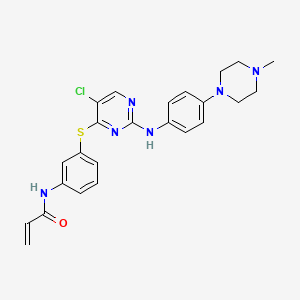

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIISCIGBPUVZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659652 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-57-2 | |

| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WZ8040: An In-Depth Technical Guide to its Mechanism of Action

Authored by: Gemini AI

Abstract

WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It was developed to target the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, revolutionized the treatment of a subset of NSCLC. First-generation reversible TKIs like gefitinib and erlotinib demonstrated significant clinical efficacy in patients harboring these mutations. However, the vast majority of patients inevitably develop acquired resistance, with the T790M mutation in exon 20 being the most common culprit, accounting for approximately 50-60% of cases. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of competitive inhibitors. This clinical challenge spurred the development of third-generation, irreversible EGFR inhibitors designed to overcome T790M-mediated resistance. This compound emerged as a key preclinical compound in this class, demonstrating high potency against T790M-mutant EGFR while sparing the wild-type (WT) receptor, promising a wider therapeutic window and reduced toxicity.

Molecular Mechanism of Action: Covalent Inhibition of Mutant EGFR

This compound exerts its inhibitory effect through a targeted and irreversible mechanism. Its chemical structure features a pyrimidine core and an acrylamide "warhead," which is crucial for its mode of action.[1]

Covalent Binding to Cysteine 797

The primary mechanism of this compound is the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible interaction is a Michael addition reaction, where the acrylamide group of this compound acts as a Michael acceptor for the nucleophilic thiol group of Cys797.[3] The formation of this covalent bond permanently blocks the ATP-binding site, thereby inactivating the kinase function of the receptor.

Selectivity for Mutant EGFR

This compound exhibits remarkable selectivity for mutant forms of EGFR, particularly those harboring the T790M resistance mutation, over the wild-type receptor.[1][4] This selectivity is attributed to the specific conformational changes induced by the activating and resistance mutations in the EGFR kinase domain, which create a more favorable environment for the binding of this compound. The compound is reported to be up to 100-fold less potent against wild-type EGFR, which is a significant advantage in minimizing off-target effects and associated toxicities.[1][4]

Downstream Signaling Inhibition

By irreversibly inhibiting EGFR kinase activity, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The inhibition of key signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, has been demonstrated through a reduction in the phosphorylation levels of key effector proteins such as EGFR, AKT, and ERK1/2.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

The Discovery of WZ8040: A Targeted Approach to Overcoming EGFR T790M-Mediated Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery of WZ8040, a potent and selective irreversible inhibitor of the EGFR T790M mutant.

Introduction

EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLCs, rendering them sensitive to TKIs like gefitinib and erlotinib. However, the majority of patients inevitably develop resistance, with the T790M mutation accounting for approximately 50-60% of cases. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.

This compound was identified through a targeted screen of an irreversible kinase inhibitor library designed to specifically inhibit the EGFR T790M mutant while sparing the wild-type (WT) receptor.[1][2] This mutant-selective approach aimed to overcome the dose-limiting toxicities associated with non-selective EGFR inhibitors.

Quantitative Analysis of this compound Activity

The in vitro potency and selectivity of this compound were evaluated across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's significant potency against EGFR T790M-harboring cells compared to wild-type EGFR cells.

| Cell Line | EGFR Genotype | This compound IC50 (nM) | Reference |

| Sensitive | |||

| PC9 | del E746_A750 | 6 | [1][3] |

| HCC827 | del E746_A750 | 1 | [1] |

| H3255 | L858R | 66 | [1][3] |

| Resistant | |||

| PC9 GR | del E746_A750, T790M | 8 | [1][3] |

| H1975 | L858R, T790M | 9 | [1][3] |

| Wild-Type | |||

| HN11 | EGFR & ERBB2 WT | 1820 | [1] |

| Other | |||

| H1819 | ERBB2 amp | 738 | [1][3] |

| Calu-3 | ERBB2 amp | 915 | [1][3] |

| H1781 | ERBB2 Ins G776V, C | 744 | [1][3] |

| HCC827 GR | del E746_A750, MET amp | >3300 | [1][3] |

Key Experimental Protocols

Cell Viability (MTS) Assay

This protocol outlines the methodology used to determine the cytotoxic effects of this compound on various NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC9, H1975, etc.)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Plate reader

Procedure:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000 cells per well in 100 µL of complete growth medium.

-

Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound (typically ranging from 0.001 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: 20 µL of MTS reagent was added to each well.

-

Incubation: Plates were incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the DMSO-treated control. IC50 values were determined using non-linear regression analysis.

Immunoblotting

This protocol was used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-Erk1/2 (Thr202/Tyr204)

-

Total Erk1/2

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

SDS-PAGE gels and transfer apparatus

Procedure:

-

Cell Treatment: Cells were treated with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed with lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an ECL detection system.

Visualizing the Mechanism and Workflow

EGFR Signaling Pathway and this compound Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow of the cell viability (MTS) assay.

Selectivity of this compound

Caption: Logical relationship of this compound's selectivity for mutant vs. wild-type EGFR.

Conclusion

The discovery of this compound represents a landmark in the development of targeted therapies for NSCLC. Its novel pyrimidine scaffold and irreversible binding mechanism confer high potency and selectivity for the EGFR T790M resistance mutation. The preclinical data for this compound and its analogs, such as WZ4002, paved the way for the development of next-generation EGFR TKIs that have demonstrated significant clinical benefit in patients with T790M-positive NSCLC. This technical guide provides a comprehensive overview of the foundational discovery and characterization of this compound, offering valuable insights for researchers and drug developers in the field of oncology.

References

WZ8040 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway and mechanism of action of WZ8040, a potent and selective irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). The document details its molecular interactions, downstream effects, and includes experimental protocols and quantitative data to support further research and development.

Core Mechanism of Action

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target the T790M "gatekeeper" mutation. This mutation is a primary mechanism of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib, in the treatment of non-small cell lung cancer (NSCLC).

The primary mechanism of this compound is its function as an irreversible, mutant-selective inhibitor of EGFR . It possesses a covalent pyrimidine framework, which distinguishes it from the quinazoline-based core of earlier generation inhibitors.[1] This structure allows this compound to form a covalent bond with a specific cysteine residue, Cys797, located in the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding permanently inactivates the receptor, thereby blocking its downstream signaling cascades.

A key feature of this compound is its high selectivity for EGFR harboring the T790M mutation, with significantly less activity against wild-type (WT) EGFR.[1][3] This selectivity is crucial as it minimizes the toxicities associated with the inhibition of WT EGFR in healthy tissues, a common side effect of less selective inhibitors.[4]

Quantitative Data: In Vitro Potency

The in vitro potency of this compound has been evaluated across a panel of NSCLC cell lines with various EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against cell lines with activating EGFR mutations (e.g., Del E746_A750, L858R) and, most importantly, those with the T790M resistance mutation.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | Del E746_A750 | 1[5] |

| PC9 | Del E746_A750 | 6[4] |

| H3255 | L858R | 66[5] |

| H1975 | L858R/T790M | 9[5] |

| PC9 GR | Del E746_A750/T790M | 8[5] |

| Ba/F3 | EGFR Del E746_A750 | 2[5] |

| Ba/F3 | EGFR L858R/T790M | 9[5] |

| Ba/F3 | Wild-Type EGFR | 32[5] |

| HN11 | EGFR & ERBB2 WT | 1820[5] |

| HCC827 GR | EGFR E746_A750/MET amp | >3300[5] |

| H1819 | ERBB2 amp | 738[5] |

| Calu-3 | ERBB2 amp | 915[5] |

| H1781 | ERBB2 Ins G776V, C | 744[5] |

Signaling Pathway of this compound

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. The two major pathways activated by EGFR are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.

This compound, by irreversibly inhibiting EGFR phosphorylation, effectively blocks the activation of these downstream cascades. This leads to the suppression of pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells dependent on mutant EGFR signaling.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., H1975, PC9)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Sterile 96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent directly to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to verify the mechanism of action of this compound by detecting changes in the phosphorylation status of EGFR and its downstream targets, AKT and ERK.

Materials:

-

This compound stock solution

-

EGFR-mutant cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

EGF (Epidermal Growth Factor)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2-24 hours. Include a vehicle control.

-

EGF Stimulation: For a robust signal, stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, particularly the T790M resistance mutation. Its mechanism of action involves the covalent modification of Cys797 in the EGFR kinase domain, leading to the inhibition of downstream signaling through the PI3K/AKT and MAPK/ERK pathways. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the context of EGFR-mutant cancers.

References

- 1. Tyrosine phosphoproteomics identified both co-drivers and co-targeting strategies for T790M-related EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteome-wide Map of Targets of T790M-EGFR-Directed Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

WZ8040: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It was developed to target the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC).[3][4] This document provides a comprehensive technical overview of the target selectivity profile of this compound, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound has been extensively characterized against various EGFR mutants and other related kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of this compound's potency and selectivity.

Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][6]

| Cell Line | EGFR Genotype | IC50 (nM) |

| HCC827 | delE746_A750 | 1 |

| PC9 | delE746_A750 | 6 |

| H3255 | L858R | 66 |

| H1975 | L858R/T790M | 9 |

| PC9 GR | delE746_A750/T790M | 8 |

| HCC827 GR | delE746_A750/MET amp | >3300 |

| HN11 | EGFR & ERBB2 WT | 1820 |

Table 2: this compound IC50 Values in Ba/F3 Cells Expressing Various Kinases [7]

| Kinase Expressed | IC50 (nM) |

| EGFR delE746_A750 | 2 |

| EGFR L858R | 6 |

| EGFR delE746_A750/T790M | 6 |

| ERBB2 insG776V,C | 20 |

| ERBB2 WT | 32 |

This compound demonstrates remarkable potency against EGFR harboring activating mutations (delE746_A750, L858R) and the T790M resistance mutation, with IC50 values in the low nanomolar range.[1][2][7] Notably, it is significantly less active against wild-type EGFR, highlighting its mutant-selective profile.[1][7] This selectivity is crucial for minimizing off-target effects and associated toxicities. This compound also exhibits some activity against ERBB2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the target selectivity profile of this compound.

Cell Viability and Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., PC9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Sterile 96-well plates

-

MTS reagent (containing PES)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

-

MTS Addition: Add 20 µL of MTS solution to each well.[7][8][9]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7][8][9]

-

Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[7][9]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This technique is employed to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

This compound

-

EGFR-expressing cell lines

-

Serum-free cell culture medium

-

EGF (Epidermal Growth Factor)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.

-

EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes at 37°C.

-

Cell Lysis: Place the culture dishes on ice, wash the cells with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control like β-actin.

Mandatory Visualizations

EGFR Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of action for this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6][8][9][10] this compound irreversibly binds to the kinase domain of EGFR, preventing ATP binding and subsequent autophosphorylation, thereby inhibiting these downstream signals.

Experimental Workflow for Determining this compound IC50

The following diagram outlines the logical flow of the experimental process to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the key selectivity profile of this compound, highlighting its preferential inhibition of mutant EGFR over wild-type EGFR.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. benchchem.com [benchchem.com]

- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

WZ8040: A Deep Dive into its Structure-Activity Relationship as a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

WZ8040 is a pivotal molecule in the development of targeted therapies for non-small cell lung cancer (NSCLC). As a covalent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), its development has provided crucial insights into overcoming resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used to elucidate its potent and selective inhibitory profile.

Core Structure and Mechanism of Action

This compound belongs to the class of 2,4-disubstituted pyrimidine-based EGFR inhibitors. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is facilitated by the acrylamide "warhead" on the this compound molecule, which acts as a Michael acceptor. This covalent interaction effectively and permanently disables the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.

A key feature of this compound is its selectivity for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to earlier EGFR inhibitors like gefitinib and erlotinib. This compound demonstrates significantly higher potency against EGFR T790M mutants compared to wild-type EGFR, a characteristic that is critical for a favorable therapeutic window and reduced off-target effects.[1]

Structure-Activity Relationship Insights

The development of this compound and its analogs has revealed several key structural features that govern its potency and selectivity. The core pyrimidine scaffold serves as a robust anchor within the ATP-binding site. The SAR can be dissected by considering the key substitutions at the C2 and C4 positions of the pyrimidine ring, as well as the nature of the acrylamide moiety.

The aniline substituent at the C2 position plays a crucial role in orienting the molecule within the kinase domain and contributing to its selectivity. Modifications to this ring system can significantly impact the inhibitor's potency.

The thioether linkage at the C4 position connects the pyrimidine core to the phenylacrylamide portion of the molecule. This linkage provides the necessary flexibility for the acrylamide warhead to optimally position itself for the covalent reaction with Cys797.

The acrylamide group is the pharmacophore responsible for the irreversible inhibition. The electrophilicity of the β-carbon of the acrylamide is critical for the Michael addition reaction with the sulfhydryl group of Cys797.

Systematic studies on related quinazoline and pyrimidine-based inhibitors have shown that the presence of a small, electron-withdrawing group on the aniline ring can enhance activity. Furthermore, the nature of the substituent on the acrylamide can influence reactivity and, consequently, the overall potency of the inhibitor.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been extensively characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its potency against different EGFR genotypes and in various NSCLC cell lines.

| Cell Line | EGFR Genotype | IC50 (nM) |

| HCC827 | del E746_A750 | 1 |

| PC9 | del E746_A750 | 6 |

| H3255 | L858R | 66 |

| H1975 | L858R/T790M | 9 |

| PC9 GR | del E746_A750/T790M | 8 |

| HN11 | EGFR & ERBB2 WT | 1820 |

| HCC827 GR | del E746_A750/MET amp | >3300 |

| H1819 | ERBB2 amp | 738 |

| Calu-3 | ERBB2 amp | 915 |

| H1781 | ERBB2 Ins G776V, C | 744 |

Table 1: Cellular IC50 values of this compound in various NSCLC cell lines.[2][3]

| Target | IC50 (nM) |

| EGFR del E746_A750 | 2 |

| EGFR L858R | 6 |

| EGFR del E746_A750/T790M | 6 |

| Wild-Type EGFR | 1820 |

| ERBB2 Ins G776V,C | 20 |

| Wild-Type ERBB2 | 32 |

Table 2: Inhibitory activity of this compound against purified EGFR and ERBB2 kinases in Ba/F3 cells.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP

-

A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the EGFR enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

-

Reagents and Materials:

-

NSCLC cell lines (e.g., H1975, PC9, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blotting for EGFR Phosphorylation

This technique is used to assess the ability of this compound to inhibit the autophosphorylation of EGFR in cells.

-

Reagents and Materials:

-

NSCLC cell lines

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and an antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

-

Procedure:

-

Plate the cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the level of EGFR phosphorylation relative to the total EGFR and the loading control.

-

Visualizing the Impact of this compound

The following diagrams illustrate the key concepts related to this compound's mechanism of action and the experimental workflow for its characterization.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for characterizing this compound's SAR.

Conclusion

This compound stands as a testament to the power of structure-based drug design in overcoming clinical challenges in cancer therapy. Its potent and selective inhibition of mutant EGFR, particularly the T790M resistance mutation, has paved the way for the development of next-generation EGFR inhibitors. The detailed understanding of its structure-activity relationship, derived from rigorous biochemical and cellular characterization, continues to inform the design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of targeted cancer therapies.

References

The Pharmacokinetics and Pharmacodynamics of WZ8040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR isoforms harboring activating mutations, including the T790M resistance mutation, while displaying markedly less potency against wild-type EGFR. This selectivity profile positions this compound as a promising candidate for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) that has developed resistance to first- and second-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacodynamics

Mechanism of Action

This compound is a covalent pyrimidine-based EGFR inhibitor. It selectively and irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification blocks the kinase activity of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The unique structural design of this compound allows for high affinity towards mutant EGFR, including the T790M gatekeeper mutation, which confers resistance to other EGFR inhibitors, while having a significantly lower affinity for wild-type (WT) EGFR. This selectivity is attributed to the specific conformation of the drug-binding pocket in the mutant receptor.[1][2][3]

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in Table 1. Notably, this compound is 30- to 100-fold more potent against EGFR T790M mutants compared to quinazoline-based EGFR inhibitors and up to 100-fold less potent against wild-type EGFR.[1][2]

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | del E746_A750 | 1[4][5] |

| PC9 | del E746_A750 | 6[4][5] |

| H3255 | L858R | 66[4][5] |

| H1975 | L858R/T790M | 9[4][5] |

| PC9 GR | del E746_A750/T790M | 8[4][5] |

| Ba/F3 | del E746_A750 | 2[4] |

| Ba/F3 | L858R | 6 |

| Ba/F3 | del E746_A750/T790M | 6 |

| HN11 | WT | 1820 |

Inhibition of Downstream Signaling

Consistent with its mechanism of action, this compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, in EGFR-mutant cell lines.[6]

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of WZ4002 in Mice

| Parameter | Value |

| Dose | 25 mg/kg (oral gavage) |

| Cmax (Maximum Plasma Concentration) | 429 ng/mL[6] |

| Tmax (Time to Cmax) | Not Reported |

| AUC (Area Under the Curve) | Not Reported |

| t1/2 (Half-life) | 2.5 hours[6] |

| Oral Bioavailability | 24%[6] |

In Vivo Efficacy

In vivo studies using transgenic mouse models of EGFR-mutant lung cancer have demonstrated the anti-tumor efficacy of WZ-series inhibitors. Treatment with WZ4002, a close analog of this compound, resulted in significant tumor regression in mice harboring tumors with either the EGFR L858R/T790M or Del E746_A750/T790M mutations.[6]

Pharmacodynamic Effects in Vivo

Pharmacodynamic analyses of tumors from treated mice revealed that WZ4002 effectively inhibited the phosphorylation of EGFR, Akt, and ERK1/2.[6] Furthermore, immunohistochemical analysis showed a significant increase in apoptosis, as measured by TUNEL staining, and a significant decrease in cell proliferation, as measured by Ki67 staining, in tumor tissues from WZ4002-treated mice compared to vehicle-treated controls.[6]

Experimental Protocols

In Vitro Cell Viability Assay

Protocol:

-

Cell Seeding: NSCLC or Ba/F3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 10 µM) in sextuplicate or dodecuplicate.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model with a sigmoidal dose-response curve (e.g., using GraphPad Prism).[5]

Western Blotting for Signaling Pathway Analysis

Protocol:

-

Cell Lysis: Cells are treated with the desired concentrations of this compound for a specified time (e.g., 16 hours), then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. For in vivo samples, tumor tissues are homogenized and lysed.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7][8]

In Vivo Tumor Growth Inhibition Study

Protocol:

-

Animal Model: Genetically engineered mouse models harboring EGFR L858R/T790M or Del E746_A750/T790M mutations are used.

-

Tumor Monitoring: Tumor development is monitored by magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, mice are treated with the WZ-series inhibitor (e.g., WZ4002 at 25 mg/kg) or vehicle (10% 1-methyl-2-pyrrolidinone in 90% PEG-300) via oral gavage daily.[6]

-

Tumor Volume Measurement: Tumor volume is monitored regularly using calipers, with volume calculated using the formula: Volume = (length × width²) / 2.[9] Alternatively, MRI can be used for more precise measurements.

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 2 weeks of treatment), mice are euthanized, and tumors are excised for pharmacodynamic analysis.

Immunohistochemistry (IHC)

Protocol for Ki67 and TUNEL Staining:

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: For Ki67 staining, heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).[1][2]

-

Permeabilization: For TUNEL staining, sections are permeabilized with proteinase K.

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block.[1]

-

Primary Antibody/Enzyme Incubation:

-

Secondary Detection:

-

Ki67: A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex.[1]

-

TUNEL: Streptavidin-HRP is applied.

-

-

Chromogen Development: The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

-

Counterstaining: Sections are counterstained with hematoxylin.

-

Dehydration and Mounting: Sections are dehydrated and mounted with a permanent mounting medium.

-

Analysis: The percentage of Ki67-positive cells (proliferating) or TUNEL-positive cells (apoptotic) is quantified by analyzing multiple high-power fields per tumor section.[6]

Conclusion

This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, including the clinically significant T790M resistance mutation. Its favorable pharmacodynamic profile, characterized by potent inhibition of EGFR signaling and subsequent suppression of tumor cell proliferation and survival, underscores its therapeutic potential. While specific pharmacokinetic data for this compound remains to be fully elucidated, the available data for the closely related analog WZ4002 suggests reasonable oral bioavailability and a half-life conducive to daily dosing. The detailed experimental protocols provided herein offer a foundation for further preclinical and translational research into this promising class of EGFR inhibitors.

References

- 1. sysy-histosure.com [sysy-histosure.com]

- 2. Ki67 immunohistochemistry staining [bio-protocol.org]

- 3. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

WZ8040's Covalent Engagement of Cys797: A Technical Guide to a Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, characterization, and evaluation of WZ8040, a potent and selective third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound distinguishes itself through its covalent binding to cysteine 797 (Cys797) within the ATP-binding site of EGFR, a key feature for overcoming resistance to earlier generation inhibitors, particularly the T790M mutation. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity.

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have shown clinical efficacy, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. This compound belongs to a class of third-generation EGFR inhibitors designed to specifically target these resistant forms of the receptor.[1] Its chemical structure incorporates a reactive acrylamide group, which enables the formation of an irreversible covalent bond with the thiol group of Cys797 in the EGFR kinase domain.[1][2] This covalent interaction underpins its high potency and selectivity for mutant EGFR.

Chemical Structure and Covalent Binding Mechanism

This compound is a pyrimidine-based compound featuring an acrylamide moiety.[1][2] This electrophilic "warhead" is strategically positioned to undergo a Michael addition reaction with the nucleophilic thiol of the Cys797 residue located at the entrance of the ATP-binding pocket of EGFR.[1] This irreversible covalent bond formation permanently inactivates the kinase activity of the receptor.[3] The selectivity of this compound for T790M-mutant EGFR over wild-type (WT) EGFR is a critical attribute, leading to a wider therapeutic window and reduced off-target toxicities, such as skin rash and diarrhea, which are common with less selective inhibitors.[1]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been extensively characterized against various EGFR-mutant and WT cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of cancer cells harboring EGFR activating and resistance mutations.

| Cell Line | EGFR Genotype | IC50 (nM) |

| HCC827 | delE746_A750 | 1 |

| PC9 | delE746_A750 | 6 |

| H3255 | L858R | 66 |

| H1975 | L858R/T790M | 9 |

| PC9 GR | delE746_A750/T790M | 8 |

| Ba/F3 | L858R/T790M | 9 |

| Ba/F3 | WT | 32 |

| HN11 | EGFR & ERBB2 WT | 1,820 |

| H1819 | ERBB2 amp | 738 |

| Calu-3 | ERBB2 amp | 915 |

| H1781 | ERBB2 Ins G776V, C | 744 |

| HCC827 GR | delE746_A750/MET amp | >3,300 |

Table 1: IC50 values of this compound against a panel of cancer cell lines with different EGFR and ERBB2 statuses. Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of this compound's covalent binding and inhibitory activity relies on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

This compound

-

ATP

-

Tyrosine kinase substrate (e.g., a synthetic peptide)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Preparation: To the wells of a 384-well plate, add the diluted this compound solutions. Include control wells with buffer and DMSO (for 0% inhibition) and wells without enzyme (for background).

-

Enzyme Addition: Add the recombinant EGFR enzyme to each well, except for the background control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the tyrosine kinase substrate and ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[6]

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as the ADP-Glo™ system, which quantifies the amount of ADP produced.[5]

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines with known EGFR status

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound prepared in complete culture medium. Include vehicle-treated (DMSO) control wells.

-

Incubation: Incubate the cells for a specified period, typically 72 hours.[3]

-

Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. Living cells will metabolize the reagent to a colored formazan product.

-

Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling pathways in cells.

Materials:

-

Cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and, if necessary, serum-starve overnight to reduce basal EGFR phosphorylation. Treat the cells with various concentrations of this compound for a specified time.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the desired primary antibodies overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Mass Spectrometry Analysis of this compound-EGFR Adduct

Mass spectrometry provides direct evidence of the covalent bond formation between this compound and Cys797.

Procedure Outline:

-

Incubation: Incubate recombinant EGFR T790M kinase with this compound.[1]

-

Protein Digestion: Digest the protein into smaller peptides using a protease such as pepsin or trypsin.[1]

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data for a peptide containing Cys797 with a mass shift corresponding to the molecular weight of this compound. This confirms the covalent modification and identifies Cys797 as the site of adduction.[1]

Signaling Pathways and Visualizations

This compound inhibits the EGFR signaling cascade, which plays a central role in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the experimental workflow for characterizing this compound.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its unique covalent binding mechanism to Cys797 allows for potent and selective inhibition of EGFR, particularly in the context of the T790M resistance mutation. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this compound and other covalent EGFR inhibitors. The continued investigation of such compounds is crucial for improving patient outcomes in EGFR-mutant cancers.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com.cn [promega.com.cn]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

WZ8040: A Targeted Approach to Overcoming Resistance in EGFR-Mutant Cancers Through AKT and ERK Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WZ8040 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the T790M resistance mutation. This mutation is a primary driver of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The mechanism of action of this compound centers on the covalent modification of a cysteine residue within the ATP-binding site of mutant EGFR, leading to the inhibition of its kinase activity. This targeted inhibition effectively blocks downstream signaling through two critical pathways implicated in cell survival and proliferation: the PI3K/AKT and the RAS/MEK/ERK pathways. This technical guide provides a comprehensive overview of the effects of this compound on the AKT and ERK signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs), rendering them sensitive to treatment with EGFR tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these therapies is often limited by the emergence of acquired resistance, most commonly through the secondary T790M mutation in exon 20 of the EGFR gene. The T790M "gatekeeper" mutation enhances the ATP affinity of the kinase domain, reducing the potency of first-generation TKIs.

This compound was developed as a third-generation EGFR inhibitor designed to overcome this resistance mechanism. It exhibits significant selectivity for EGFR mutants, including those harboring the T790M mutation, while displaying considerably lower activity against wild-type (WT) EGFR.[2][3] This selectivity profile is crucial for minimizing off-target effects and associated toxicities. The primary mode of action of this compound involves the irreversible inhibition of EGFR phosphorylation, which in turn abrogates the activation of downstream pro-survival signaling pathways, notably the PI3K/AKT and MAPK/ERK pathways.[2][4] Understanding the precise effects of this compound on these pathways is essential for its continued development and clinical application.

Mechanism of Action of this compound

This compound is a covalent inhibitor that forms an irreversible bond with Cysteine 797 in the ATP binding pocket of the EGFR kinase domain.[2] This covalent modification effectively and permanently inactivates the receptor's kinase function, preventing the autophosphorylation of its tyrosine residues.[4][5] The inhibition of EGFR phosphorylation is the critical upstream event that leads to the suppression of downstream signaling cascades.

Signaling Pathway Overview

The following diagram illustrates the central role of EGFR in activating the AKT and ERK pathways and the point of intervention by this compound.

Caption: this compound inhibits mutant EGFR, blocking downstream AKT and ERK pathways.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against cell lines harboring activating EGFR mutations and the T790M resistance mutation.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| HCC827 | del E746_A750 | 1 | [5][6] |

| PC9 | del E746_A750 | 6 | [5][6] |

| H3255 | L858R | 66 | [5][6] |

| H1975 | L858R/T790M | 9 | [5][6] |

| PC9 GR | del E746_A750/T790M | 8 | [5][6][7] |

| Ba/F3 | del E746_A750 | 2 | [7] |

| Ba/F3 | del E746_A750/T790M | 6 | [7] |

| HN11 | Wild-Type EGFR | 1820 | [5][7] |

Table 1: this compound IC50 Values in Various Cell Lines

These data highlight the selectivity of this compound for mutant EGFR over wild-type EGFR, with IC50 values in the low nanomolar range for T790M-positive cells, compared to the micromolar range for wild-type cells.[6][7]

Impact of this compound on the AKT and ERK Pathways

The inhibition of EGFR phosphorylation by this compound directly translates to the suppression of the AKT and ERK signaling pathways. This is typically assessed by measuring the phosphorylation status of key proteins in these cascades.

Inhibition of AKT Pathway

The PI3K/AKT pathway is a critical downstream effector of EGFR signaling, promoting cell survival and proliferation.[1] Upon activation, EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of AKT.[1] this compound effectively inhibits the phosphorylation of AKT.[2]

Caption: this compound inhibits EGFR, preventing AKT phosphorylation and activation.

Inhibition of ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade downstream of EGFR that regulates cell proliferation and differentiation. EGFR activation leads to the activation of the small GTPase RAS, which initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[8] this compound treatment leads to a potent inhibition of ERK1/2 phosphorylation.[2]

Caption: this compound's inhibition of EGFR blocks the RAS/RAF/MEK/ERK signaling cascade.

Experimental Protocols

The following are generalized protocols based on standard methodologies for assessing the effects of this compound on cell viability and protein phosphorylation.

Cell Viability Assay (MTS Assay)

This assay is used to determine the IC50 values of this compound.

-

Cell Seeding: Plate NSCLC or Ba/F3 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.[6] Include a DMSO-only control.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTS assay.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the phosphorylation status of EGFR, AKT, and ERK.

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Key steps in the Western blotting protocol for phospho-protein analysis.

Resistance to this compound and Future Directions

Despite the effectiveness of this compound against the T790M mutation, acquired resistance can still emerge. Mechanisms of resistance to third-generation EGFR inhibitors include the development of a C797S mutation, which prevents the covalent binding of the drug, and the activation of bypass signaling pathways.[9] For instance, reactivation of the ERK signaling pathway through amplification of MAPK1 has been identified as a mechanism of resistance to WZ4002, a compound structurally related to this compound.[8][10] This highlights the importance of understanding the dynamic nature of cancer signaling pathways and suggests that combination therapies targeting both EGFR and downstream or parallel pathways may be necessary to overcome resistance.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of mutant EGFR, including the clinically significant T790M resistance mutant. Its mechanism of action, centered on the inhibition of EGFR phosphorylation, leads to the effective suppression of the pro-survival AKT and ERK signaling pathways. This targeted inhibition translates to potent anti-proliferative activity in relevant cancer cell models. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the clinical potential of this compound and the development of strategies to circumvent potential resistance mechanisms. A thorough understanding of its effects on these key signaling cascades is paramount for its successful translation into effective cancer therapies.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

WZ8040: A Targeted Approach to Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the initial dramatic responses are often followed by the emergence of acquired resistance, posing a significant clinical challenge. A primary mechanism of this resistance is the secondary T790M mutation in the EGFR kinase domain. This "gatekeeper" mutation sterically hinders the binding of first-generation TKIs and increases the enzyme's affinity for ATP, rendering drugs like gefitinib ineffective.[1][2][3] WZ8040, a novel, mutant-selective, irreversible EGFR inhibitor, has emerged as a promising strategy to overcome this resistance by specifically targeting the T790M mutant form of EGFR while sparing the wild-type (WT) receptor.[4][5] This technical guide provides an in-depth overview of this compound's role in overcoming gefitinib resistance, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

The Challenge of Gefitinib Resistance: The T790M Mutation

Activating mutations in EGFR, such as deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase, driving tumor growth.[2] First-generation EGFR TKIs, including gefitinib and erlotinib, are ATP-competitive inhibitors that effectively block the signaling from these mutant receptors.[6]

However, in approximately 50-60% of patients who develop acquired resistance to these drugs, a secondary mutation, T790M, is identified in exon 20 of the EGFR gene.[2][7] The threonine-to-methionine substitution at position 790 has a dual effect:

-

Steric Hindrance: The bulkier methionine residue at the "gatekeeper" position is thought to sterically interfere with the binding of quinazoline-based TKIs like gefitinib.[1][3]

-

Increased ATP Affinity: The T790M mutation increases the affinity of the EGFR kinase domain for ATP, making it more difficult for ATP-competitive inhibitors to effectively block its function at physiological ATP concentrations.[1]

This resistance mechanism necessitates the development of next-generation inhibitors that can effectively target the T790M mutant EGFR. Other, less common mechanisms of gefitinib resistance include MET gene amplification, activation of alternative signaling pathways like PI3K/AKT/mTOR, and histological transformation.[6][8][9]

This compound: A Covalent Inhibitor Targeting EGFR T790M

This compound is a pyrimidine-based, irreversible EGFR inhibitor designed to selectively target EGFR mutants, including the gefitinib-resistant T790M mutant.[10] Its unique chemical structure allows it to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding mode contributes to its high potency and prolonged duration of action against the mutant receptor.[10]

Mechanism of Action

This compound's selectivity for mutant EGFR over WT EGFR is a key attribute. It is 30- to 100-fold more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR compared to quinazoline-based inhibitors.[4][11] This selectivity is attributed to its distinct chemical scaffold, which does not rely on the hydrogen bonding interactions with the threonine gatekeeper residue that are critical for the binding of first-generation TKIs.[10] By covalently modifying Cys797, this compound effectively and irreversibly shuts down the kinase activity of the T790M mutant, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the AKT and ERK1/2 pathways.[10][12]

Quantitative Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated across various NSCLC cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | EGFR Mutation Status | Gefitinib Sensitivity | This compound IC50 (nM) | Reference |

| Gefitinib-Sensitive | ||||

| HCC827 | del E746_A750 | Sensitive | 1 | [4][13] |

| PC9 | del E746_A750 | Sensitive | 6 | [4][13] |

| H3255 | L858R | Sensitive | 66 | [4][13] |

| Gefitinib-Resistant | ||||

| H1975 | L858R/T790M | Resistant | 9 | [4][13] |

| PC9 GR | del E746_A750/T790M | Resistant | 8 | [4][13] |

| Other Genotypes | ||||

| HCC827 GR | del E746_A750/MET amp | Resistant | >3300 | [4][13] |

| A549 | KRAS mutant | Resistant | >10000 | [4] |

| H3122 | EML4-ALK | Resistant | >10000 | [4] |

| HN11 | EGFR & ERBB2 WT | Resistant | 1820 | [4][13] |

| Cell Line (Ba/F3) | EGFR Mutant Expressed | This compound IC50 (nM) | Reference |

| Ba/F3 | EGFR Del E746_A750 | 2 | [14] |

| Ba/F3 | EGFR L858R | 6 | [14] |

| Ba/F3 | EGFR Del E746_A750/T790M | 6 | [14] |